molecular formula C12H17NO2 B555236 (S)-tert-Butyl 2-amino-2-phenylacetate CAS No. 53934-78-4

(S)-tert-Butyl 2-amino-2-phenylacetate

Cat. No.: B555236
CAS No.: 53934-78-4
M. Wt: 207.27 g/mol
InChI Key: HJLYKRGXTOVWFL-JTQLQIEISA-N
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Description

(S)-tert-Butyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C12H17NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-2-phenylacetate typically involves the esterification of (S)-2-amino-2-phenylacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby improving the overall production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or carboxylic acids, while reduction typically produces primary amines.

Scientific Research Applications

(S)-tert-Butyl 2-amino-2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-phenylacetate
  • Phenylacetic acid
  • 2-Phenylglycine methyl ester

Uniqueness

(S)-tert-Butyl 2-amino-2-phenylacetate is unique due to its chiral nature and the presence of the tert-butyl ester group. These structural features confer specific reactivity and selectivity, making it valuable in asymmetric synthesis and chiral resolution processes. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling in various chemical reactions.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLYKRGXTOVWFL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426832
Record name (S)-tert-Butyl 2-amino-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53934-78-4
Record name (S)-tert-Butyl 2-amino-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-Phg-OtBu
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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